molecular formula C11H10ClN B11906259 4-(2-Chloroethyl)quinoline

4-(2-Chloroethyl)quinoline

Cat. No.: B11906259
M. Wt: 191.65 g/mol
InChI Key: GYUBIHPUENALDR-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)quinoline is a chemical compound with the molecular formula C11H10ClN It is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and are used as scaffolds in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azidoethylquinoline, thioethylquinoline, and alkoxyethylquinoline.

    Oxidation Reactions: Products include quinoline N-oxide derivatives.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

4-(2-Chloroethyl)quinoline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)quinoline is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The quinoline ring can also interact with various molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Chloroquinoline: A similar compound with a chloro group at the 2-position of the quinoline ring.

    4-Ethylquinoline: A compound with an ethyl group at the 4-position instead of a chloroethyl group.

Uniqueness: 4-(2-Chloroethyl)quinoline is unique due to the presence of the 2-chloroethyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other quinoline derivatives and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

4-(2-chloroethyl)quinoline

InChI

InChI=1S/C11H10ClN/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7H2

InChI Key

GYUBIHPUENALDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCCl

Origin of Product

United States

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